5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C10H14FNO4S It is a sulfonamide derivative, characterized by the presence of a fluorine atom, methoxy groups, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of methoxybenzenesulfonic acids or aldehydes.
Reduction: Formation of methoxybenzenesulfonamides with reduced sulfonamide groups.
Scientific Research Applications
5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methoxybenzenesulfonamide
- 5-fluoro-2-methoxybenzonitrile
- 5-fluoro-2-methoxy-4(1H)pyrimidinone
Uniqueness
5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is unique due to the presence of both fluorine and methoxyethyl groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBNHXNBYKUEQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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